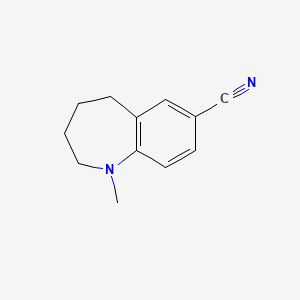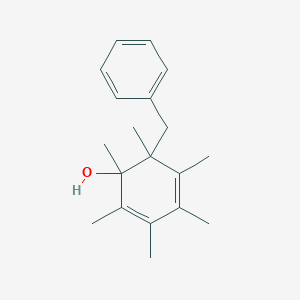
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile is a heterocyclic compound that belongs to the benzazepine family This compound is characterized by a seven-membered ring structure fused with a benzene ring and a nitrile group at the 7th position
Méthodes De Préparation
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of cyclization reactions involving nitriles and amines in the presence of catalysts can lead to the formation of the desired benzazepine structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Applications De Recherche Scientifique
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carbonitrile can be compared with other benzazepine derivatives such as:
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- Methyl 6,7,8,9-tetrahydro-1H-1-benzazepine-1-carboxylate These compounds share a similar core structure but differ in their functional groups and substitution patterns, which can lead to variations in their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
71639-09-3 |
|---|---|
Formule moléculaire |
C12H14N2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
1-methyl-2,3,4,5-tetrahydro-1-benzazepine-7-carbonitrile |
InChI |
InChI=1S/C12H14N2/c1-14-7-3-2-4-11-8-10(9-13)5-6-12(11)14/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
SKCMDGROWJGZOP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC2=C1C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)





![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
